O-Benzyl Posaconazole-d4
Description
The Role of Stable Isotope Labeled Compounds in Contemporary Chemical and Biomedical Research
Stable isotope-labeled compounds (SILCs) are indispensable tools in modern scientific research, offering a non-radioactive method for tracing and quantifying molecules. simsonpharma.com In these compounds, one or more atoms are replaced with a stable isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). simsonpharma.comsymeres.com This substitution results in a molecule with a higher molecular weight but with physicochemical properties that are nearly identical to the unlabeled counterpart. simsonpharma.com This subtle mass difference allows researchers to easily distinguish the labeled compound from the native analyte using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.org
The applications of SILCs are extensive and span various fields. In drug metabolism and pharmacokinetic (DMPK) studies, they are used to understand a drug's absorption, distribution, metabolism, and excretion (ADME). symeres.comnih.govacs.org For instance, deuterium labeling can help elucidate metabolic pathways and improve the pharmacokinetic profile of a drug, potentially by reducing clearance rates. symeres.com Furthermore, SILCs are crucial for quantitative analysis, where they are often used as internal standards. symeres.comclearsynth.com By adding a known quantity of a labeled standard to a sample, scientists can achieve highly accurate and precise measurements, compensating for variations during sample preparation and analysis. clearsynth.comscioninstruments.com This is particularly vital in complex biological matrices where matrix effects can interfere with quantification. clearsynth.comtexilajournal.com The use of SILCs enhances the specificity and sensitivity of analytical methods, making them fundamental to proteomics, metabolomics, environmental analysis, and pharmaceutical quality control. symeres.comcerilliant.com
O-Benzyl Posaconazole-d4 as a Derivatized and Deuterated Analog of Posaconazole (B62084)
This compound is a chemically modified version of posaconazole, a broad-spectrum triazole antifungal agent. nih.govdrugbank.com The modifications involve two key changes: derivatization and deuteration. It is the O-benzyl derivative of posaconazole, meaning a benzyl (B1604629) group (a phenylmethyl group) is attached to the molecule. synzeal.comtandfonline.comfigshare.com Specifically, it is the benzyl ether at the secondary alcohol of the side chain. Additionally, it is a deuterated analog, containing four deuterium atoms. nih.govpharmaffiliates.com These deuterium atoms are typically placed on the phenyl ring that is part of the piperazine (B1678402) moiety. lgcstandards.com
Posaconazole itself is a complex molecule used to treat and prevent serious fungal infections. nih.govdrugbank.com Its mechanism involves inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase, which is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.govnih.gov O-Benzyl Posaconazole is recognized as a potential impurity and a synthetic precursor in the manufacturing of posaconazole. synzeal.compharmaffiliates.com The addition of the four deuterium atoms to the O-Benzyl Posaconazole structure creates this compound, a stable isotope-labeled version. nih.govmedchemexpress.com
Below is a table detailing the chemical properties of this compound.
| Property | Value | Source |
| IUPAC Name | 2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-4-[2,3,5,6-tetradeuterio-4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | nih.gov |
| Molecular Formula | C₄₄H₄₄D₄F₂N₈O₄ | pharmaffiliates.com |
| Molecular Weight | 794.9 g/mol | nih.gov |
| CAS Number | 1246818-95-0 | nih.gov |
| Unlabelled CAS | 170985-86-1 (for O-Benzyl Posaconazole) | lgcstandards.com |
Significance of this compound as a Reference Standard and Impurity in Posaconazole Research
The primary significance of this compound lies in its application as a reference standard, particularly as a stable isotope-labeled internal standard in analytical chemistry. cerilliant.com Internal standards are essential for improving the accuracy and precision of quantitative analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS). scioninstruments.comcerilliant.comnih.gov
In the analysis of the active pharmaceutical ingredient (API) posaconazole, it is crucial to identify and quantify any related impurities to ensure the safety and efficacy of the final drug product. synzeal.com O-Benzyl Posaconazole is one such process-related impurity. synzeal.comsimsonpharma.com To accurately measure the levels of this impurity, a reliable analytical method is required. This is where this compound becomes invaluable.
By using this compound as an internal standard, analysts can perform isotope dilution mass spectrometry. A known amount of the deuterated standard is added to the sample being tested for the unlabeled O-Benzyl Posaconazole impurity. clearsynth.com Because the deuterated and non-deuterated forms are chemically identical, they behave almost identically during sample extraction, chromatography, and ionization in the mass spectrometer. scioninstruments.comtexilajournal.com The mass difference allows the detector to distinguish between the analyte (impurity) and the standard. cerilliant.com This co-elution compensates for potential sample loss or variations in instrument response, leading to highly reliable and accurate quantification of the O-Benzyl Posaconazole impurity. texilajournal.com Furthermore, this compound can serve as a precursor for the synthesis of labeled Posaconazole-d4, which is itself used as an internal standard for therapeutic drug monitoring of posaconazole in patient samples. pharmaffiliates.comcerilliant.com
The table below compares the key attributes of Posaconazole and its related compounds discussed.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role/Significance |
| Posaconazole | C₃₇H₄₂F₂N₈O₄ | 700.8 | Active Pharmaceutical Ingredient (Antifungal) drugbank.comsimsonpharma.com |
| Posaconazole-d4 | C₃₇H₃₈D₄F₂N₈O₄ | 704.8 | Labeled Internal Standard for Therapeutic Drug Monitoring cerilliant.commolbase.comsynzeal.com |
| O-Benzyl Posaconazole | C₄₄H₄₈F₂N₈O₄ | 790.9 | Process Impurity and Synthetic Precursor synzeal.comsynzeal.comnih.gov |
| This compound | C₄₄H₄₄D₄F₂N₈O₄ | 794.9 | Labeled Internal Standard for Impurity Quantification; Precursor to Labeled Posaconazole nih.govpharmaffiliates.compharmaffiliates.com |
Structure
2D Structure
Properties
IUPAC Name |
2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-4-[2,3,5,6-tetradeuterio-4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H48F2N8O4/c1-3-42(32(2)56-25-33-7-5-4-6-8-33)54-43(55)53(31-49-54)38-12-10-36(11-13-38)50-19-21-51(22-20-50)37-14-16-39(17-15-37)57-26-34-24-44(58-27-34,28-52-30-47-29-48-52)40-18-9-35(45)23-41(40)46/h4-18,23,29-32,34,42H,3,19-22,24-28H2,1-2H3/t32-,34+,42-,44-/m0/s1/i10D,11D,12D,13D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBSQKGAKKWACB-RBPHCDHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OCC6CC(OC6)(CN7C=NC=N7)C8=C(C=C(C=C8)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2CCN(CC2)C3=CC=C(C=C3)OC[C@H]4C[C@](OC4)(CN5C=NC=N5)C6=C(C=C(C=C6)F)F)[2H])[2H])N7C=NN(C7=O)[C@@H](CC)[C@H](C)OCC8=CC=CC=C8)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H48F2N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
794.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Deuterium Labeling Strategies for O Benzyl Posaconazole D4
Retrosynthetic Analysis of O-Benzyl Posaconazole-d4
A retrosynthetic analysis of this compound reveals a convergent synthetic plan, which is often favored for large-scale production. chemicalbook.com The molecule can be strategically disconnected into three primary subunits.
Key Disconnections in Retrosynthesis:
Disconnection 1 (C-N Bond): The final coupling step in the synthesis of the main scaffold typically involves the formation of the bond between the chiral tetrahydrofuran moiety and the aryl piperazine (B1678402) amine. This leads to the chiral tetrahydrofuran sulfonate and the deuterated aryl piperazine amine as key precursors.
Disconnection 2 (Triazolone Ring): The triazolone ring itself is constructed by coupling the aryl piperazine precursor with a chiral hydrazine derivative. This identifies the phenyl carbamate of the deuterated aryl piperazine and a chiral (S,S)-hydrazide side chain as major intermediates.
Disconnection 3 (Benzyl Ether): The O-benzyl group on the side chain is a protecting group. Retrosynthetically, this bond is disconnected to reveal the chiral (2S, 3S)-pentanol derivative, which is a core component of the side-chain synthesis.
This convergent strategy allows for the parallel synthesis of these three complex fragments, maximizing efficiency and allowing for the purification of intermediates at various stages before the final assembly. The deuterium (B1214612) labeling is incorporated into the synthesis of the aryl piperazine subunit, requiring the use of a deuterated starting material.
Chemical Synthesis of Posaconazole (B62084) Intermediates and Precursors Relevant to O-Benzylation
The construction of the this compound molecule relies on the meticulous preparation of its constituent parts.
The chiral tetrahydrofuran core is a critical component of Posaconazole, and its stereoselective synthesis is a key challenge. Several synthetic routes have been developed to produce the required (3R, 5R) stereoisomer.
One prominent method begins with a readily available diol. chemicalbook.com The synthesis proceeds through several key transformations:
Enzymatic Desymmetrization: A hydrolase is used for the selective acylation of the prochiral diol, establishing the initial stereocenter. For example, hydrolase SP 435 with vinyl acetate (B1210297) can yield the desired monoacetate in high yield (>90%). chemicalbook.com
Iodine-Mediated Cyclization: The resulting monoacetate undergoes an iodine-mediated cyclization to form the tetrahydrofuran ring, yielding a chiral iodide intermediate. chemicalbook.com
Introduction of the Triazole Moiety: The iodide is displaced with sodium triazole. Subsequent hydrolysis of the acetate group provides the key alcohol intermediate. chemicalbook.com
Activation: The alcohol is then activated, often as a p-chlorobenzene sulfonate, to prepare it for coupling with the aryl piperazine amine fragment. chemicalbook.com
| Step | Reaction | Reagents | Yield | Reference |
| 1 | Selective Acylation | Diol, Hydrolase SP 435, Vinyl Acetate | >90% | chemicalbook.com |
| 2 | Cyclization | Monoacetate, Iodine | 86% | chemicalbook.com |
| 3 | Triazole Formation & Hydrolysis | Iodide, Sodium Triazole, NaOH | - | chemicalbook.com |
| 4 | Sulfonation | Alcohol, p-Chlorobenzenesulfonyl Chloride | 76% | chemicalbook.com |
The central core of the molecule consists of an aryl piperazine amine linked to a phenyl group which is, in turn, attached to the triazolone ring. For this compound, the deuterium atoms are located on this central phenyl ring. nih.gov
The synthesis of the deuterated aryl piperazine amine precursor would start from a commercially available, appropriately deuterated aniline or halo-benzene derivative. The piperazine ring is typically introduced via nucleophilic aromatic substitution. This key intermediate is then coupled with the activated chiral tetrahydrofuran subunit. chemicalbook.com
The triazolone portion of the molecule is constructed from a chiral hydrazine precursor. One synthetic route involves the reduction of a lactam to produce (S)-2-benzyloxy propanal, which is then reacted with formyl hydrazine. chemicalbook.com This chiral formyl hydrazide is the key component that will be coupled with the phenyl carbamate of the aryl piperazine amine to form the triazolone ring system. chemicalbook.com
Introduction of the Benzyl (B1604629) Moiety to Posaconazole Scaffold Precursors
The benzyl group is crucial as a protecting group for the secondary alcohol on the side chain. It is introduced during the synthesis of the side-chain fragment and removed in the final step to yield Posaconazole. longdom.orgchemicalbook.com
The introduction of the benzyl group typically occurs early in the synthesis of the chiral side chain, before its attachment to the triazolone core. A common method involves the benzylation of a chiral alcohol, such as one derived from (S)-ethyl lactate. drugfuture.com The reaction is generally a Williamson ether synthesis, employing benzyl chloride or benzyl bromide in the presence of a base like sodium hydride (NaH).
Optimizing this reaction is critical to ensure high yields and prevent side reactions. The choice of solvent (e.g., THF, DMF) and temperature can influence the reaction rate and selectivity. In a complex molecule with multiple functional groups, chemoselectivity is paramount, ensuring that only the target hydroxyl group is benzylated.
Typical Benzylation Conditions:
| Substrate | Reagent | Base | Solvent | Outcome |
| Chiral Alcohol | Benzyl Chloride (BnCl) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Formation of the corresponding benzyl ether |
Posaconazole possesses a complex stereochemical structure with four chiral centers. researchgate.netresearchgate.net The benzylation reaction itself—the formation of the ether linkage—does not create a new stereocenter or typically affect existing ones. However, the synthesis of the chiral alcohol precursor to which the benzyl group is attached is of critical stereochemical importance.
The synthesis of the (2S,3S)-configured side chain requires precise stereocontrol. For instance, the reduction of a ketone precursor, such as 2(S)-benzyloxy-3-pentanone, with a reducing agent like lithium borohydride (LiBH4), produces a mixture of diastereomeric alcohols. drugfuture.com These diastereomers must then be separated chromatographically.
In other approaches, diastereoselectivity is controlled during bond formation. For example, the addition of an ethyl magnesium bromide (EtMgBr) Grignard reagent to a chiral hydrazone can yield a mixture of (S,S) and (S,R) diastereomers. chemicalbook.com Reaction conditions are optimized to maximize the formation of the desired (S,S) isomer, which is essential for the biological activity of the final Posaconazole molecule. chemicalbook.com
| Reaction | Precursor | Reagent | Diastereomeric Ratio (S,S) : (S,R) | Reference |
| Grignard Addition | Formyl Hydrazone | EtMgBr | 94:6 | chemicalbook.com |
| Grignard Addition | TBDMS-protected Hydrazone | EtMgCl | 99:1 | chemicalbook.com |
Ultimately, the stereochemical integrity established in these early steps is carried through the benzylation and subsequent coupling reactions to yield the final, stereochemically pure this compound.
Isotopic Labeling Approaches for Deuterium Incorporation
The introduction of deuterium into complex organic molecules like O-Benzyl Posaconazole requires precise and efficient isotopic labeling methods. These approaches are broadly categorized based on the timing and method of deuterium incorporation into the molecular scaffold. For a molecule with multiple phenyl rings and heterocyclic systems, achieving site-specific deuteration with high isotopic enrichment is a significant synthetic challenge. The strategies employed must be compatible with the various functional groups present in the O-Benzyl Posaconazole structure to avoid unwanted side reactions and ensure the integrity of the final product.
Site-Specific Deuteration Strategies for this compound
The synthesis of this compound, where the four deuterium atoms are located on one of the phenyl rings, necessitates a strategy that allows for regioselective deuterium incorporation. Late-stage functionalization through hydrogen-deuterium exchange (HDE) reactions is a common and efficient approach. nih.govacs.org This involves the direct replacement of hydrogen atoms with deuterium on a pre-formed molecular structure.
One plausible strategy for the site-specific deuteration of the phenyl ring in an advanced intermediate of O-Benzyl Posaconazole involves transition-metal-catalyzed H-D exchange. Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) have been shown to effectively catalyze the exchange of aromatic protons with deuterium from a deuterium source like deuterium oxide (D₂O) or deuterium gas (D₂). mdpi.comresearchgate.net The choice of catalyst can influence the regioselectivity of the exchange, with some catalysts showing a preference for less sterically hindered positions or those activated by adjacent functional groups. For the phenyl ring in this compound, the substitution pattern would guide the selection of the appropriate catalyst and reaction conditions to achieve deuteration at the desired positions.
Another approach involves acid-catalyzed H-D exchange. Strong deuterated acids, such as deuterated sulfuric acid (D₂SO₄) or trifluoroacetic acid-d (TFA-d), can facilitate the electrophilic substitution of aromatic hydrogens with deuterium. acs.org The reaction proceeds via an electrophilic aromatic substitution mechanism, where a deuteron (D⁺) attacks the electron-rich aromatic ring. The regioselectivity of this method is governed by the electronic properties of the substituents on the phenyl ring. Directing groups on the ring can activate or deactivate specific positions towards electrophilic attack, thus enabling controlled deuteration.
Table 1: Potential Catalytic Systems for Site-Specific Deuteration
| Catalyst System | Deuterium Source | Potential Advantages | Potential Challenges |
| Palladium on Carbon (Pd/C) | D₂O or D₂ gas | High efficiency for H-D exchange on aromatic rings. | Potential for side reactions like debenzylation. |
| Platinum on Carbon (Pt/C) | D₂O or D₂ gas | Can offer different selectivity compared to Pd/C. | May require harsher conditions. |
| Iridium-based catalysts | D₂O | High activity and selectivity for C-H activation. | Catalyst cost and availability. |
| Rhodium-based catalysts | D₂O | Effective for H-D exchange in heterocyclic compounds. | May have compatibility issues with other functional groups. |
Deuterium Exchange Mechanisms and Controlled Labeling
The underlying mechanisms of deuterium exchange are crucial for achieving controlled and efficient labeling of this compound. In transition-metal-catalyzed reactions, the mechanism often involves the oxidative addition of a C-H bond to the metal center, followed by reductive elimination to form a C-D bond. The catalyst facilitates the reversible cleavage and formation of these bonds, allowing for the gradual incorporation of deuterium from the deuterium source. The specific ligand environment of the metal catalyst plays a critical role in determining the reactivity and selectivity of the exchange process.
For acid-catalyzed deuterium exchange, the mechanism is a classic electrophilic aromatic substitution. The deuterated acid generates a deuteron, which attacks the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. A subsequent deprotonation step, facilitated by a weak base, restores the aromaticity of the ring, resulting in the incorporation of a deuterium atom. The rate and position of deuteration are influenced by the stability of the carbocation intermediate, which is in turn affected by the electronic nature of the substituents on the ring.
Controlled labeling in both catalytic and acid-promoted methods depends on several factors, including reaction time, temperature, catalyst loading, and the concentration of the deuterium source. By carefully optimizing these parameters, it is possible to achieve the desired level of deuterium incorporation while minimizing side reactions and isotopic scrambling. For a complex molecule like O-Benzyl Posaconazole, a systematic study of these variables would be necessary to develop a robust and reproducible labeling procedure.
Table 2: Mechanistic Overview of Deuterium Exchange
| Mechanism | Key Intermediates | Factors Influencing Control |
| Transition-Metal Catalysis | Metal-hydride species, oxidative addition complexes. | Catalyst type, ligand design, temperature, reaction time. |
| Acid Catalysis | Sigma complex (arenium ion). | Acid strength, temperature, electronic effects of substituents. |
Process Chemistry Development for Scalable Synthesis of this compound
The transition from a laboratory-scale synthesis to a scalable manufacturing process for this compound presents a unique set of challenges. The primary goals of process chemistry development are to ensure the safety, efficiency, cost-effectiveness, and robustness of the synthesis, while maintaining high isotopic purity and chemical quality of the final active pharmaceutical ingredient (API). nih.govresearchgate.net
A key consideration for the scalable synthesis of a deuterated API is the cost and availability of the deuterium source. neulandlabs.com Deuterium oxide (D₂O) is generally the most economical and readily available source of deuterium. mdpi.com Therefore, processes that utilize D₂O directly are often preferred for large-scale production. The development of a scalable process would likely focus on optimizing a catalytic H-D exchange reaction using D₂O.
The choice of catalyst is another critical factor. For large-scale manufacturing, heterogeneous catalysts like Pd/C are often favored due to their ease of handling, recovery, and reuse, which can significantly reduce production costs. mdpi.com Process optimization would involve studies to determine the optimal catalyst loading, reaction conditions (temperature, pressure, agitation), and work-up procedures to maximize deuterium incorporation and minimize impurities.
Furthermore, ensuring the isotopic and chemical purity of this compound on a large scale requires the development of robust analytical methods. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are essential for determining the degree and location of deuterium incorporation, as well as for quantifying any residual protio-species or other impurities. nih.gov
Finally, the entire manufacturing process must be designed with safety and environmental considerations in mind. This includes minimizing the use of hazardous reagents, developing efficient waste treatment protocols, and ensuring that the process can be operated safely on a large scale. A thorough process hazard analysis would be conducted to identify and mitigate any potential safety risks associated with the synthesis. The development of a commercial process for a deuterated API like this compound requires a multidisciplinary approach, integrating expertise in synthetic chemistry, analytical chemistry, chemical engineering, and quality control. researchgate.net
Table 3: Key Considerations for Scalable Synthesis
| Parameter | Objective | Key Development Activities |
| Cost-Effectiveness | Minimize production costs. | Use of inexpensive deuterium sources (e.g., D₂O), catalyst recycling, process optimization to improve yield. |
| Isotopic Purity | Achieve high and consistent deuterium incorporation. | Optimization of reaction conditions, development of precise analytical methods for monitoring. |
| Chemical Purity | Minimize process-related impurities. | Route scouting, optimization of purification steps (e.g., crystallization), impurity profiling. |
| Scalability & Robustness | Ensure the process is reliable and reproducible on a large scale. | Process parameter optimization, study of critical process parameters, technology transfer to manufacturing facility. |
| Safety & Environmental | Ensure safe operation and minimize environmental impact. | Process hazard analysis, use of greener solvents and reagents, waste management. |
Advanced Analytical Characterization and Impurity Profiling of O Benzyl Posaconazole D4
Chromatographic Separations for O-Benzyl Posaconazole-d4 and Related Substances
Chromatographic techniques are fundamental in separating this compound from its potential impurities, which may include starting materials, by-products, and degradation products. The structural similarity between this compound and other related substances necessitates the development of highly selective and efficient separation methods.
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of pharmaceutical compounds. For this compound, reversed-phase HPLC methods are typically developed. These methods are optimized to achieve sufficient resolution between the main component and its closely related impurities.
Method development involves a systematic approach to optimizing various chromatographic parameters. A typical validated HPLC method for O-Benzyl Posaconazole (B62084) and its impurities, which would be applicable to the deuterated form, is detailed below. jocpr.com The validation of such methods is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure specificity, sensitivity, linearity, precision, and accuracy. jocpr.com
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | Waters XBridge C18 (250 x 4.6 mm, 3.5 µm) jocpr.com |
| Mobile Phase A | 10mM Ammonium acetate (B1210297) buffer (pH 5.5) jocpr.com |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of all known impurities |
| Flow Rate | 0.8 mL/min jocpr.com |
| Column Temperature | 25 °C jocpr.com |
| Detection Wavelength | 220 nm and 260 nm jocpr.comajptonline.com |
| Injection Volume | 20 µL jocpr.com |
| Diluent | Acetonitrile and Water (80:20 v/v) jocpr.com |
Application of Ultra-Performance Liquid Chromatography (UPLC) in High-Throughput Analysis
For high-throughput analysis, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including shorter run times, improved resolution, and increased sensitivity. A stability-indicating UPLC method developed for Posaconazole and its related substances, including the benzylated impurity, demonstrates the utility of this technique. scirp.org Such a method can be adapted for the analysis of this compound, enabling rapid quality control and process monitoring. The use of sub-2 µm particle columns in UPLC systems allows for faster separations without compromising efficiency. scirp.org
Chiral Chromatography for Stereoisomeric Purity Assessment
Posaconazole has four chiral centers, leading to the possibility of 16 stereoisomers. sci-hub.senih.gov O-Benzyl Posaconazole, being a key intermediate, also possesses these chiral centers. Therefore, assessing the stereoisomeric purity of this compound is critical. Chiral chromatography is the method of choice for separating enantiomers and diastereomers.
The development of a chiral method often involves screening various chiral stationary phases (CSPs) and mobile phase compositions to achieve the desired separation. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, have proven effective in separating the stereoisomers of Posaconazole and its analogues. sci-hub.senih.govresearchgate.net A multi-dimensional approach, such as heart-cutting two-dimensional liquid chromatography (2D-LC), can be employed to resolve complex mixtures of stereoisomers. sci-hub.senih.gov
Table 2: Example Chiral Stationary Phases for Posaconazole Analogues
| Chiral Stationary Phase | Type | Application |
| Chiralpak IB | Immobilized cellulose tris(3,5-dimethylphenylcarbamate) | Used in 1D separation of Posaconazole stereoisomers. sci-hub.senih.gov |
| Chiralpak IC | Immobilized cellulose tris(3,5-dichlorophenylcarbamate) | Used in 2D separation for enhanced resolution. sci-hub.senih.gov |
| Chiralpak IF3 | Immobilized amylose tris(3-chloro-4-methylphenylcarbamate) | Used in parallel with other chiral columns in 2D-LC systems. sci-hub.senih.gov |
Mass Spectrometric Techniques for Definitive Characterization
Mass spectrometry (MS) provides invaluable information regarding the molecular weight and structure of this compound and its impurities. When coupled with liquid chromatography, it becomes a powerful tool for both quantification and structural elucidation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification and Structural Elucidation
LC-MS/MS is a highly sensitive and selective technique used for the quantification of analytes in complex matrices. For this compound, an LC-MS/MS method would be developed using its non-deuterated counterpart as a reference. The use of a deuterated internal standard, such as Posaconazole-d4, is common in quantitative LC-MS/MS methods for Posaconazole to correct for matrix effects and variations in instrument response. nih.govchemicalbook.com
In a typical LC-MS/MS experiment, the parent ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) approach provides excellent specificity and sensitivity. The fragmentation pattern also aids in the structural confirmation of the molecule and its impurities.
Table 3: Illustrative LC-MS/MS Parameters for Posaconazole Analogues
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode nih.gov |
| Mass Analyzer | Triple Quadrupole nih.govnih.gov |
| Internal Standard | Posaconazole-d4 nih.govchemicalbook.com |
| Mobile Phase | Acetonitrile, water, and formic acid (e.g., 55:45:0.1, v/v/v) nih.govchemicalbook.com |
| Flow Rate | 0.25 mL/min nih.govchemicalbook.com |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a compound. This technique is invaluable for the definitive identification of this compound and any unknown impurities. Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly used for HRMS analysis. The accurate mass data allows for the calculation of the molecular formula with a high degree of confidence, aiding in the structural elucidation of novel impurities. cardiff.ac.uk
For this compound, the expected monoisotopic mass would be calculated based on its chemical formula (C44H44D4F2N8O4) and compared with the experimentally determined value. nih.gov Any deviation from the theoretical mass can indicate the presence of impurities or degradation products.
Fragmentation Pathway Analysis of this compound via MSn
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing its fragmentation pattern. In tandem mass spectrometry (MS/MS or MSn), precursor ions are selected and subjected to collision-induced dissociation (CID) to generate product ions, providing detailed structural information. The fragmentation of posaconazole and its analogs has been a subject of study to understand their structure and identify them in various matrices.
For posaconazole, common fragmentation pathways involve the loss of water and cleavage of the piperazine (B1678402) ring. For instance, fragmentation of the posaconazole precursor ion ([M+H]⁺ at m/z 701.4) in a triple quadrupole mass spectrometer produces a product ion at m/z 683.3, which corresponds to a loss of water. nih.gov Another more specific product ion is observed at m/z 127.0. nih.gov High-resolution mass spectrometry (HR-MS/MS) experiments on posaconazole have identified major product ions at m/z 713, 703, 685, 441, 372, 317, and 299. americanpharmaceuticalreview.com The fragment ions at m/z 441 and 317 are characteristic of the cleavage of the central piperazine ring. americanpharmaceuticalreview.com Further fragmentation of the m/z 441 ion by losing the triazole group results in the ion at m/z 372, while the loss of water from the m/z 317 ion forms the fragment at m/z 299. americanpharmaceuticalreview.com
In the case of this compound, the fragmentation pattern would be expected to be similar to that of the non-deuterated O-Benzyl Posaconazole, but with a mass shift corresponding to the four deuterium (B1214612) atoms. The molecular weight of this compound is 794.9 g/mol . nih.gov The fragmentation analysis would be crucial in confirming the position of the benzyl (B1604629) group and the deuterium labels. The use of deuterated analogs is a well-established technique to elucidate fragmentation pathways in mass spectrometry. scielo.br By comparing the mass spectra of the deuterated and non-deuterated compounds, the fragments containing the deuterium labels can be identified, providing valuable structural information. scielo.br
A proposed fragmentation pathway for this compound would likely show a primary fragmentation by cleavage of the ether bond linking the benzyl group, leading to the loss of a benzyl radical or a neutral benzyloxy group. Subsequent fragmentations would likely involve the characteristic cleavages of the posaconazole backbone, such as the piperazine ring scission and loss of the triazole moiety, with the corresponding mass shifts due to the deuterium atoms on the phenyl ring.
Table 1: Predicted Major Fragment Ions of this compound in MSn
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Assignment |
| 795.4 [M+H]⁺ | 703.4 | C₇H₇ (Benzyl radical) | Loss of the O-benzyl group |
| 795.4 [M+H]⁺ | 687.4 | C₇H₈O (Benzyloxy) | Cleavage of the ether bond |
| 795.4 [M+H]⁺ | 445.2 | C₂₀H₂₂F₂N₃O₂ | Cleavage of the piperazine ring (deuterated fragment) |
| 795.4 [M+H]⁺ | 317.2 | C₁₇H₁₉F₂N₅O₂ | Cleavage of the piperazine ring (non-deuterated fragment) |
| 445.2 | 376.2 | C₂H₂N₃ | Loss of the triazole group from the deuterated fragment |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Deuterium Localization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including complex pharmaceutical compounds and their isotopically labeled analogs.
One-Dimensional NMR (¹H, ¹³C, ¹⁹F, ²H) for Comprehensive Structural Assignment
A comprehensive analysis using one-dimensional NMR techniques is essential for the complete structural assignment of this compound.
¹H NMR: The proton NMR spectrum would confirm the presence of the benzyl group through characteristic signals in the aromatic region (around 7.3 ppm) and a singlet for the benzylic protons (-CH₂-). The rest of the spectrum would resemble that of posaconazole, showing signals for the ethyl group, the complex spin systems of the furanose and piperazine rings, and the triazole protons. The integration of the signals would be consistent with the number of protons in each part of the molecule.
¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon skeleton of the molecule. The presence of the benzyl group would be confirmed by the signals for the aromatic carbons and the benzylic carbon. The signals corresponding to the deuterated phenyl ring would be expected to be significantly attenuated or absent due to the carbon-deuterium coupling.
¹⁹F NMR: The fluorine-19 NMR spectrum is crucial for confirming the presence and chemical environment of the fluorine atoms in the difluorophenyl group. It would typically show two distinct signals due to the two non-equivalent fluorine atoms.
²H NMR: Deuterium NMR is the most direct method to confirm the location of the deuterium atoms. For this compound, the ²H NMR spectrum would show a signal in the aromatic region, confirming that the deuterium atoms are located on the phenyl ring as indicated by its chemical name: 2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-4-[2,3,5,6-tetradeuterio-4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one. nih.gov
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are vital for establishing the connectivity between atoms and confirming the stereochemistry of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons within the various spin systems of the molecule, such as the ethyl group and the protons on the furanose and piperazine rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is essential for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This experiment is critical for piecing together the different fragments of the molecule, for instance, by showing correlations between the benzylic protons and the carbons of the phenyl ring, and between the protons of the piperazine ring and the adjacent phenyl rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly important for confirming the stereochemistry of the chiral centers in the molecule, such as those in the furanose ring and the side chain.
Impurity Profiling and Identification Strategies Involving this compound
The control of impurities is a critical aspect of pharmaceutical development and manufacturing. This compound can be relevant in this context, either as a potential impurity itself or as a tool in impurity profiling studies.
Trace Level Detection and Quantification of this compound as a Process Impurity
O-Benzyl Posaconazole is a known process-related impurity in the synthesis of posaconazole. molcan.com Therefore, this compound could be synthesized and used as an internal standard for the accurate quantification of the non-deuterated O-Benzyl Posaconazole impurity in posaconazole active pharmaceutical ingredient (API) and drug products. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based methods, such as LC-MS/MS, as they can compensate for variations in sample preparation and matrix effects. ethernet.edu.et
A sensitive and specific LC-MS/MS method can be developed for the trace level detection and quantification of O-Benzyl Posaconazole. The use of this compound as an internal standard would ensure the robustness and accuracy of the method. nih.gov The method would be validated according to regulatory guidelines, including parameters such as linearity, accuracy, precision, and limit of quantification (LOQ).
Table 2: Representative LC-MS/MS Parameters for Quantification of O-Benzyl Posaconazole
| Parameter | O-Benzyl Posaconazole | This compound (Internal Standard) |
| Precursor Ion (m/z) | 791.4 [M+H]⁺ | 795.4 [M+H]⁺ |
| Product Ion (m/z) | e.g., 699.4 | e.g., 703.4 |
| Retention Time (min) | Dependent on chromatographic conditions | Similar to the analyte |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
Elucidation of Potential Degradation Products and Their Structural Relationship to this compound
Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions (e.g., acid, base, oxidation, heat, light). Understanding the degradation pathways of posaconazole and its related impurities is crucial for ensuring the stability and safety of the drug product.
If O-Benzyl Posaconazole were present as an impurity, it could undergo degradation, leading to new, unidentified impurities. The fragmentation patterns and retention times of these degradation products could be compared to those of the parent impurity to elucidate their structures. The use of this compound can aid in these studies. By subjecting both the deuterated and non-deuterated compounds to stress conditions and analyzing the resulting mixtures by LC-MS, the degradation products originating from O-Benzyl Posaconazole can be readily identified by the characteristic mass shift of four mass units in the deuterated species. This approach facilitates the structural elucidation of the degradation products by indicating which part of the molecule has been modified. plos.org For example, if a degradation product of this compound still contains the four deuterium atoms, it implies that the degradation occurred on a different part of the molecule than the deuterated phenyl ring.
Applications of O Benzyl Posaconazole D4 in Quantitative Bioanalysis and Mechanistic Research
Utilization as an Internal Standard in LC-MS/MS Bioanalytical Assays
Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their ability to compensate for variability in sample preparation and matrix effects. O-Benzyl Posaconazole-d4, with its deuterium (B1214612) atoms, exhibits nearly identical physicochemical properties to the parent compound, posaconazole (B62084), but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.
The development of robust and reliable bioanalytical methods is fundamental for the accurate measurement of drug concentrations in biological fluids such as plasma, serum, and urine. The use of a deuterated internal standard like Posaconazole-d4 is a common practice in the validation of these methods. For instance, a validated LC-MS/MS method for the quantification of posaconazole in human plasma utilizes a deuterated internal standard to ensure accuracy and precision. asm.org In such assays, plasma samples are typically prepared via protein precipitation, often with acetonitrile, which includes the internal standard. asm.org
The validation of these methods adheres to stringent guidelines and typically includes the assessment of the following parameters:
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For posaconazole assays using deuterated internal standards, linearity is often established over a clinically relevant concentration range, for example, from 2 to 1000 ng/mL. asm.org
Accuracy and Precision: The accuracy of an analytical method is the closeness of test results to the true value, while precision is the degree of scatter between a series of measurements. In validated methods for posaconazole, both intra- and inter-batch accuracy are typically required to be within ±15% (or ±20% at the lower limit of quantification). asm.org
Matrix Effect and Recovery: The matrix effect is the suppression or enhancement of ionization of an analyte by the presence of co-eluting, interfering compounds in the biological matrix. The use of a deuterated internal standard helps to mitigate the impact of matrix effects. Recovery experiments are conducted to determine the efficiency of the extraction process.
Stability: The stability of the analyte in the biological matrix is assessed under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures.
Table 1: Typical Validation Parameters for an LC-MS/MS Assay of Posaconazole Using a Deuterated Internal Standard
| Parameter | Typical Acceptance Criteria | Example Finding for Posaconazole Assay |
| Linearity (r²) | ≥ 0.99 | > 0.99 over a range of 2-1000 ng/mL asm.org |
| Accuracy | Within ±15% of the nominal concentration | Within ±10% asm.org |
| Precision (%CV) | ≤ 15% | < 7.0% for intra- and inter-day precision dovepress.com |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 2 ng/mL asm.org |
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. Accurate quantification of drug concentrations in biological samples over time is crucial for the determination of key PK parameters. The use of a deuterated internal standard such as Posaconazole-d4 in LC-MS/MS assays significantly enhances the accuracy and precision of these measurements, leading to more reliable PK data. asm.orgasm.org
For example, a clinical pharmacokinetic study investigating the effect of food on posaconazole absorption utilized an LC-MS/MS method with Posaconazole-d4 as the internal standard. asm.org This allowed for the precise determination of pharmacokinetic parameters such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). asm.org The study found that co-administration of posaconazole with a high-fat meal significantly increased Cmax and AUC, demonstrating the importance of accurate bioanalysis in understanding drug disposition. asm.org
Table 2: Key Pharmacokinetic Parameters of Posaconazole Determined Using Assays with Deuterated Internal Standards
| Pharmacokinetic Parameter | Description | Importance in Drug Development |
| Cmax | The maximum concentration of the drug in the plasma. | Provides information on the rate of drug absorption. |
| Tmax | The time at which Cmax is reached. | Indicates the speed of drug absorption. |
| AUC | The total exposure to the drug over time. | Reflects the extent of drug absorption and bioavailability. |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | A measure of the body's efficiency in eliminating the drug. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |
| Half-life (t½) | The time required for the drug concentration to decrease by half. | Determines the dosing interval. |
Investigating Posaconazole Metabolism and Biotransformation Pathways
Deuterium-labeled compounds are powerful tools for studying drug metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. This phenomenon, known as the kinetic isotope effect, can help in identifying the sites of metabolism on a drug molecule.
Posaconazole is primarily metabolized via UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A4, to form glucuronide conjugates. nih.govresearchgate.net It is also a known inhibitor of the cytochrome P450 enzyme CYP3A4. researchgate.netlcms.cz Deuterium-labeled tracers can be instrumental in elucidating the contribution of different enzyme systems to a drug's metabolism.
While direct studies using this compound for this purpose are not documented in the available literature, the general methodology would involve incubating the deuterated compound with specific enzyme systems (e.g., recombinant CYP or UGT enzymes) and analyzing the formation of metabolites. The kinetic isotope effect can provide evidence for the involvement of a particular enzyme in a specific metabolic transformation. For instance, a significant decrease in the rate of a particular metabolic reaction with the deuterated analog would point towards the involvement of an enzyme that catalyzes the cleavage of the C-D bond at that position.
Role of this compound as a Precursor for Other Labeled Posaconazole Analogs
Commercially available, isotopically labeled compounds often serve as starting materials for the synthesis of other labeled molecules that may be required for research purposes. This compound is described as a precursor to labeled posaconazole. dovepress.com The benzyl (B1604629) group in this compound can be removed through debenzylation to yield Posaconazole-d4, which is a commonly used internal standard in bioanalytical methods.
Furthermore, the availability of a deuterated precursor like this compound could potentially facilitate the synthesis of other labeled posaconazole analogs, such as those incorporating radioactive isotopes (e.g., ¹⁴C or ³H) or fluorescent tags. These types of labeled compounds are essential for a variety of in-depth mechanistic studies, including:
Radiolabeled Analogs: Used in absorption, distribution, metabolism, and excretion (ADME) studies to track the disposition of the drug and its metabolites throughout the body.
Fluorescently Labeled Analogs: Employed in cellular and molecular biology studies to visualize the interaction of the drug with its target enzymes or cellular structures.
While specific examples of the synthesis of other labeled posaconazole analogs from this compound are not detailed in the scientific literature, its availability as a stable isotope-labeled precursor provides a valuable starting point for medicinal chemists to create a range of specialized research tools.
Contribution to Pharmaceutical Reference Standards and Quality Assurance
Reference standards are fundamental to ensuring the identity, purity, quality, and strength of pharmaceutical products. This compound's primary contribution lies in its role as a starting material for producing high-purity Posaconazole-d4. This stable isotope-labeled version of the active pharmaceutical ingredient (API) is an ideal internal standard for mass spectrometry-based bioanalytical methods. acanthusresearch.com The use of such internal standards is a cornerstone of modern pharmaceutical quality assurance, enabling robust and reliable analytical testing.
The development and validation of analytical methods are mandatory regulatory requirements to ensure that the methods are suitable for their intended purpose. chemrj.org The use of a deuterated internal standard, synthesized from precursors like this compound, is highly beneficial during AMV, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.gov These methods are widely used for the quantitative analysis of drugs in complex matrices such as plasma and tissue. dovepress.com
A stable isotope-labeled internal standard like Posaconazole-d4 is considered the gold standard because it has nearly identical physicochemical properties to the unlabeled analyte. crimsonpublishers.com This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for variability in these steps. acanthusresearch.com
During method validation, several key parameters are assessed to demonstrate the method's reliability. The inclusion of a deuterated internal standard significantly strengthens the validation data for parameters such as:
Accuracy and Precision: By normalizing the analyte's response to that of the internal standard, the accuracy and precision of the measurements are improved, even in the presence of matrix effects. crimsonpublishers.com
Linearity: The use of an internal standard helps to establish a more reliable linear relationship between the analyte concentration and the instrumental response over a specified range.
Selectivity and Specificity: The internal standard helps to ensure that the analytical signal is solely from the analyte of interest, free from interference from endogenous components in the biological matrix.
Stability: The stability of the analyte in the biological matrix under different storage conditions can be more accurately assessed by comparing its response to the stable internal standard. ijcrt.org
Table 1: Representative Validation Parameters for a Bioanalytical Method of Posaconazole using a Deuterated Internal Standard
| Validation Parameter | Acceptance Criteria | Typical Performance with Deuterated IS |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | Clearly defined and reproducible |
| Recovery (%) | Consistent and reproducible | High and consistent across concentrations |
| Matrix Effect | Within acceptable limits | Minimized due to co-elution |
| Stability (Freeze-thaw, Short-term, Long-term) | Within ±15% of nominal concentration | Deviations typically < 10% |
This table presents typical data ranges based on established guidelines for bioanalytical method validation and the expected performance improvements when using a deuterated internal standard.
Quality control is a critical component of pharmaceutical manufacturing, ensuring that each batch of a drug substance or product meets its predetermined quality specifications before it is released for use. This includes the monitoring of impurities, which can originate from starting materials, intermediates, or degradation products. daicelpharmastandards.com
O-Benzyl Posaconazole itself is a known process-related impurity in the synthesis of Posaconazole. veeprho.com Therefore, having a well-characterized standard of O-Benzyl Posaconazole is essential for developing and validating analytical methods to detect and quantify this specific impurity in the final API.
Furthermore, the deuterated internal standard, Posaconazole-d4 (derived from this compound), plays a vital role in the accurate quantification of other impurities. In release testing, analytical methods are employed to ensure that the levels of all identified and unidentified impurities are below the established safety thresholds. The use of a deuterated internal standard in these QC tests provides a higher degree of confidence in the reported impurity levels.
The process for utilizing a deuterated internal standard in impurity monitoring typically involves:
Method Development: An analytical method, usually HPLC or LC-MS, is developed to separate the API from its known and potential impurities.
Method Validation: The method is validated to demonstrate its suitability for quantifying the impurities at their specified limits. The deuterated internal standard is used to ensure the accuracy and precision of these low-level quantifications.
Routine QC Testing: For each batch of the drug substance, the validated method is used to determine the levels of impurities. The consistent response of the internal standard provides a check on the performance of the analytical system for each run.
Table 2: Application of Deuterated Internal Standard in QC for Impurity Monitoring of Posaconazole
| Impurity | Specification Limit (ICH Q3A/B) | Role of Deuterated Internal Standard |
| O-Benzyl Posaconazole | ≤ 0.15% | Accurate quantification of the non-deuterated impurity standard. |
| Other Process-Related Impurities | ≤ 0.15% each | Ensures accurate and precise quantification, compensating for any matrix or instrumental variability during analysis. |
| Degradation Products | Reporting Threshold: 0.05% Identification Threshold: 0.10% Qualification Threshold: 0.15% | Facilitates accurate quantification of degradation products in stability studies and release testing. |
| Unspecified Impurities | ≤ 0.10% | Provides confidence in the overall impurity profile by ensuring the reliability of the analytical measurements. |
The specification limits are illustrative and based on typical ICH guidelines for new drug substances.
Computational Chemistry and Theoretical Investigations of O Benzyl Posaconazole D4 and Its Analogues
Molecular Docking Studies of Posaconazole (B62084) Derivatives with Relevant Biomolecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For posaconazole and its derivatives, the primary biomolecular target is the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. researchgate.netbeilstein-journals.org The inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death. researchgate.net
Docking studies have been instrumental in elucidating the binding modes of posaconazole and its analogues within the active site of CYP51. These studies reveal that the long side chain of posaconazole facilitates strong hydrophobic interactions with the enzyme, contributing to its broad-spectrum activity. mdpi.com The triazole moiety coordinates with the heme iron atom of the enzyme, a key interaction for its inhibitory mechanism. researchgate.net
Beyond its antifungal activity, posaconazole has been investigated for other therapeutic applications, such as in cancer therapy. Molecular docking studies have explored its potential to inhibit targets like the Hedgehog signaling pathway protein Smoothened (SMO) and nicotinamide (B372718) phosphoribosyltransferase (NAMPT). nih.govijpas.orgresearchgate.net These studies indicate that posaconazole can fit into the binding pockets of these proteins, suggesting a potential for drug repurposing. ijpas.orgresearchgate.net Similar docking approaches for O-Benzyl Posaconazole-d4 could reveal its potential for such alternative therapeutic applications.
Table 1: Representative Molecular Docking Studies of Posaconazole and its Derivatives
| Compound | Target Protein | Key Interactions | Reference |
|---|---|---|---|
| Posaconazole | Leishmania major CYP51 | High binding energy (-10.8 kcal/mol), 5 hydrogen bonds | ijmr.org.in |
| Posaconazole | Trypanosoma cruzi CYP51 | Interaction with heme and hydrophobic/aromatic stacking | researchgate.net |
| Posaconazole | Human NAMPT | Stable binding in the active site, similar to known inhibitors | ijpas.orgresearchgate.net |
| Benzyl (B1604629) derivative of posaconazole | Anaplastic Lymphoma Kinase (ALK) Tyrosine Kinase (TK) | Docking similarity to known ALK TK ligands | tandfonline.comtandfonline.com |
| Posaconazole | Calf-thymus DNA | Minor groove binding | nih.gov |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of Deuterated Compounds
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (e.g., electron density) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations are valuable for understanding the electronic properties and reactivity of molecules like this compound.
For posaconazole and its analogues, DFT calculations have been used to compare experimental spectroscopic data (FT-IR, UV-vis, and 1H NMR) with theoretical predictions, showing good concordance. researchgate.netmdpi.com These studies help in the structural elucidation and understanding of the molecule's electronic transitions. researchgate.net The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated to predict the molecule's reactivity. scielo.brjournalirjpac.com A smaller HOMO-LUMO gap generally implies higher reactivity. scielo.br
The primary effect of deuteration, as in this compound, is the strengthening of the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond. This is known as the kinetic isotope effect. While this primarily affects reaction rates and metabolic stability, DFT calculations can quantify the subtle changes in vibrational frequencies and bond lengths upon deuteration. mdpi.com These calculations can also predict shifts in NMR spectra, which is a key analytical technique for confirming deuteration. scielo.brmdpi.com
DFT calculations for a benzyl derivative of posaconazole have been performed to analyze its electronic configuration and support experimental findings. tandfonline.comtandfonline.com For this compound, DFT would be instrumental in predicting how the introduction of deuterium (B1214612) on the phenyl ring of the benzyl group might alter the electronic distribution and, consequently, its reactivity and interaction with biomolecular targets.
Table 2: Key Parameters from DFT Calculations for Antifungal Compounds and their Analogues
| Compound/Analogue | Calculated Property | Significance | Reference |
|---|---|---|---|
| Posaconazole | FT-IR, UV-vis, 1H NMR spectra | Good agreement with experimental data, confirming structure | researchgate.net |
| Isoconazole, Bifonazole | FT-IR, UV-vis, 1H NMR spectra | Comparison with posaconazole, understanding spectral differences | mdpi.com |
| Piperine Derivatives | HOMO-LUMO energy gap | Prediction of reactivity and stability | scielo.br |
| Various Antifungal Molecules | Quantum chemical descriptors | Correlation with inhibitory performance | journalirjpac.com |
| Rifampicin (deuterated) | Deuterium isotope effects on 13C chemical shifts | Elucidation of complex hydrogen bonding patterns | mdpi.com |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of the conformational flexibility of molecules like this compound and their dynamic interactions with biological targets over time.
MD simulations of posaconazole complexed with its target enzyme, CYP51, have demonstrated the stability of the binding. ijmr.org.inresearchgate.net These simulations show that posaconazole remains stably bound within the active site, with analyses of root mean square deviation (RMSD) and root mean square fluctuation (RMSF) indicating minimal conformational changes in the ligand and the protein's binding pocket. ijmr.org.inresearchgate.net Such studies provide a more dynamic picture of the drug-target interaction than static docking models.
Studies on posaconazole derivatives have utilized MD simulations to evaluate their stability in the binding region of target proteins. researchgate.net For instance, 100 ns MD simulations showed that posaconazole and certain derivatives remained stable in the CYP51 binding site. researchgate.net Similar simulations for this compound would be invaluable in predicting its behavior and stability at the atomic level.
Table 3: Findings from MD Simulations of Posaconazole and its Derivatives
| System | Simulation Time | Key Findings | Reference |
|---|---|---|---|
| Posaconazole-LDBPK_111100 (CYP51) complex | 100 ns | Stable binding with total RMSD of ligand < 2 Å after stabilization | researchgate.net |
| Posaconazole-NAMPT complex | 250 ns | Maintained stable binding within the active site pocket | ijpas.org |
| Posaconazole-CYP51 complex | 100 ns | Stable complex with minor fluctuations | ijmr.org.in |
| Benzyl derivative of posaconazole-ALK TK complex | 200 ns | Conformational stability and favorable binding free energy | tandfonline.com |
In Silico Prediction of Spectroscopic Properties and Chromatographic Behavior for Deuterated Species
In silico methods for predicting spectroscopic and chromatographic properties are becoming increasingly important in the characterization of novel compounds. For this compound, these predictions can guide experimental work and aid in structure elucidation.
The prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful application of computational chemistry. nih.gov DFT calculations can predict the chemical shifts of ¹H and ¹³C nuclei with good accuracy, which is particularly useful for deuterated compounds where experimental spectra will show the absence of certain proton signals and potentially subtle shifts in the signals of neighboring carbons. scielo.brmdpi.com For this compound, where deuterium atoms are on the phenyl ring of the benzyl group, in silico NMR prediction would confirm the positions of deuteration.
Mass spectrometry (MS) is another key analytical technique. In silico fragmentation tools can predict the mass-to-charge ratios of fragments that would be observed in an MS/MS experiment. d-nb.info For a deuterated compound like this compound, these predictions would account for the increased mass due to the deuterium atoms and help in interpreting the experimental mass spectra.
Chromatographic behavior, such as retention time in liquid chromatography (LC), can also be predicted using in silico models. These models often use physicochemical properties like logP (a measure of lipophilicity) and polar surface area, which can be calculated from the molecular structure. uobaghdad.edu.iq The deuteration in this compound is not expected to significantly alter its chromatographic behavior under standard reversed-phase LC conditions, but subtle changes might be observable and could be modeled.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of O-Benzyl Posaconazole Derivatives
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity and physicochemical properties.
For posaconazole and its analogues, SAR studies have shown that the extended side chain is critical for its broad-spectrum antifungal activity. mdpi.com Modifications to this side chain, such as the introduction of a benzyl group, can impact the compound's activity. For example, the synthesis and evaluation of benzyl derivatives of posaconazole have been explored in the context of developing new anticancer agents, with some derivatives showing promising activity. tandfonline.comtandfonline.comfigshare.com
The introduction of deuterium in this compound is a specific structural modification aimed at altering its properties. The primary anticipated effect is on its metabolic stability. The stronger C-D bond can slow down metabolic processes that involve the cleavage of this bond, potentially leading to a longer half-life in biological systems. uobaghdad.edu.iq This is a key aspect of SPR for deuterated compounds.
While specific SAR studies on this compound are not available, the principles of SAR for posaconazole derivatives can be applied. The benzyl group may enhance binding to certain targets through additional hydrophobic or aromatic interactions. The deuteration is less likely to directly impact the binding affinity but could improve the compound's pharmacokinetic profile. These hypotheses would need to be tested experimentally, but computational SAR and SPR models can help in prioritizing which derivatives to synthesize and test.
Future Research Directions and Broad Research Implications
Development of Novel and Efficient Synthetic Routes for Complex Deuterated Pharmaceutical Impurities
The synthesis of complex deuterated molecules such as O-Benzyl Posaconazole-d4 presents significant challenges that drive innovation in organic chemistry. Traditional methods for deuterium (B1214612) incorporation are often complex, costly, and may not be suitable for intricate molecular architectures. bionauts.jp Future research will focus on developing more efficient, scalable, and site-selective deuteration strategies.
Key research objectives include:
Late-Stage Deuteration: Developing methods that allow for the introduction of deuterium atoms at a late stage in the synthesis is highly desirable. This approach avoids the need to redesign lengthy synthetic pathways from scratch. researchgate.net
Catalytic Systems: There is a growing interest in novel catalytic systems, such as those using ionic liquids or transition metals, to facilitate hydrogen-deuterium exchange under milder conditions, which helps preserve the integrity of complex molecules. researchgate.netdoi.org
Flow Chemistry: The application of continuous flow synthesis systems offers a promising alternative to traditional batch processing. bionauts.jp These systems can provide better control over reaction conditions, improve safety, and potentially increase yield and purity, which is critical for producing high-quality reference standards. bionauts.jp
Broad Substrate Compatibility: A major goal is to develop deuteration methods that are not limited to specific molecular classes but can be applied to a wide range of complex active pharmaceutical ingredients (APIs) and their impurities. researchgate.net
Progress in this area is essential, as the demand for deuterated compounds for various research and regulatory purposes continues to grow. nih.govckisotopes.com
Table 1: Synthetic Strategies for Deuterated Impurities
| Challenge | Future Research Direction | Potential Advantage |
|---|---|---|
| Inefficient multi-step synthesis | Development of late-stage deuteration techniques | Reduces synthetic redesign; saves time and resources |
| Harsh reaction conditions | Exploration of novel catalysts (e.g., ionic liquids, transition metals) | Enables deuteration under milder conditions, preserving molecular integrity doi.org |
| Scalability and safety issues | Implementation of continuous flow chemistry systems | Improves control, safety, and potential yield for industrial-scale production bionauts.jp |
| Limited applicability | Creation of methods with broad substrate compatibility | Allows for the efficient deuteration of diverse and complex pharmaceutical compounds researchgate.net |
Advancements in High-Resolution Analytical Methodologies for this compound in Challenging Matrices
The accurate detection and quantification of deuterated impurities like this compound, often present at trace levels in complex biological or pharmaceutical matrices, require highly sensitive and specific analytical techniques. Future research will focus on refining these methods to overcome existing limitations.
High-Resolution Mass Spectrometry (HRMS) is a cornerstone of this field due to its ability to distinguish between molecules with very similar masses. longdom.orglongdom.org Advancements in HRMS, particularly when coupled with sophisticated separation techniques like liquid chromatography (LC), are crucial.
Areas for future development include:
Enhanced Sensitivity and Specificity: Improving the limit of detection (LOD) and limit of quantification (LOQ) of LC-MS/MS methods to reliably measure trace-level impurities. The use of deuterated internal standards is critical for ensuring accuracy by correcting for matrix effects and variability during sample preparation. clearsynth.comkcasbio.com
Complex Matrix Analysis: Developing robust sample preparation and chromatographic techniques to handle challenging matrices such as plasma, tissue extracts, and finished drug products. acs.org Techniques like size-exclusion chromatography can be integrated into workflows to remove interfering substances before analysis. acs.org
Structural Elucidation: Utilizing the capabilities of tandem mass spectrometry (MS/MS) within HRMS platforms to confirm the identity and structure of unknown or novel deuterated impurities. longdom.org
Method Validation: Establishing and validating reliable analytical methods, following guidelines from bodies like the International Conference on Harmonisation (ICH), is essential for their use in quality control and regulatory submissions. nih.gov
These advancements will not only support the analysis of this compound but will also be applicable to a wide range of deuterated compounds in pharmaceutical and metabolomic studies. longdom.org
Table 2: Analytical Techniques for Deuterated Compound Analysis
| Technique | Application in this compound Analysis | Future Advancement |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to differentiate from non-deuterated analogues and other impurities. longdom.org | Increased resolution and sensitivity for detecting trace amounts in complex mixtures. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantitative analysis in biological and pharmaceutical samples. | Integration with advanced separation techniques to minimize matrix interference. kcasbio.comacs.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the position and extent of deuterium incorporation. | Higher field strengths and new pulse sequences for improved structural detail. |
Expansion of Deuterated Reference Material Libraries for Comprehensive Impurity Control and Metabolite Identification
The availability of well-characterized reference materials is fundamental to ensuring the safety, quality, and efficacy of pharmaceutical products. enamine.net Deuterated compounds, including this compound, play a vital role as internal standards for analytical testing and as tools for identifying and tracking metabolic pathways. clearsynth.compharmaffiliates.com
A significant future direction is the strategic expansion of libraries of deuterated reference standards. This involves:
Comprehensive Impurity Profiling: Pharmaceutical manufacturers need access to a wide array of potential impurities, including deuterated analogues, to develop and validate analytical methods for routine quality control. enamine.netpharmaffiliates.com
Metabolite Identification: Deuterated standards are invaluable in drug metabolism studies. adventchembio.com By comparing the metabolic fate of a deuterated drug with its non-deuterated counterpart, researchers can elucidate metabolic pathways and identify key metabolites. adventchembio.com
Regulatory Compliance: Regulatory agencies like the FDA and EMA require rigorous impurity profiling. adventchembio.com Having certified reference materials (CRMs) for impurities demonstrates a commitment to quality and facilitates regulatory submissions. adventchembio.comsigmaaldrich.com
Custom Synthesis: The ability to custom synthesize specific deuterated compounds is crucial for responding to new research needs and addressing the discovery of novel impurities or metabolites. pharmaffiliates.com
Expanding these libraries will provide the essential tools needed for robust drug development, ensuring that pharmaceutical products meet stringent safety and quality standards.
Table 3: Importance of Deuterated Reference Libraries
| Area | Role of Deuterated Standards | Implication for Pharmaceutical Science |
|---|---|---|
| Quality Control | Serve as internal standards for accurate quantification of impurities. clearsynth.com | Ensures product consistency and safety, meeting regulatory requirements. enamine.net |
| Drug Metabolism Studies | Used to trace metabolic pathways and identify novel metabolites. adventchembio.com | Provides critical insights into a drug's behavior in the body, aiding in safety assessment. |
| Analytical Method Validation | Essential for validating the accuracy, precision, and robustness of analytical methods. clearsynth.com | Guarantees reliable and reproducible testing for regulatory submissions. kcasbio.com |
| Forensic and Clinical Toxicology | Employed for the precise quantification of drugs and their metabolites in biological samples. sigmaaldrich.com | Improves the accuracy of diagnostic testing and toxicological analysis. |
Translational Impact of Deuterated Analog Research on Drug Discovery and Development Pipelines
Research into specific deuterated compounds like this compound has broad translational implications for the entire pharmaceutical industry. The strategic replacement of hydrogen with deuterium in a drug molecule, known as deuteration, has become a recognized strategy for improving a drug's properties. nih.govnih.govnih.gov
The insights gained from studying deuterated impurities and analogs can directly influence drug design and development in several ways:
Improving Pharmacokinetic Profiles: Deuteration can alter a drug's metabolism, often by slowing the rate at which C-H bonds are broken by metabolic enzymes. nih.govacs.org This "kinetic isotope effect" can lead to a longer drug half-life, improved metabolic stability, and potentially a reduced dosing frequency. nih.govckisotopes.com
Enhancing Safety and Tolerability: By modifying metabolic pathways, deuteration can reduce the formation of toxic or reactive metabolites, thereby improving the safety profile of a drug. nih.govuniupo.it
"Deuterium Switch" and De Novo Design: The knowledge gained has led to the "deuterium switch" approach, where existing drugs are deuterated to create improved second-generation products. nih.govuniupo.it Furthermore, deuterium is now being incorporated early in the drug discovery process (de novo design) to optimize molecules from the outset. nih.govnih.gov The FDA approval of deuterated drugs like deutetrabenazine and deucravacitinib (B606291) validates this approach. nih.govacs.orguniupo.it
Therefore, the study of deuterated impurities is not merely an academic exercise; it contributes to a deeper understanding of isotope effects in pharmacology. This knowledge directly fuels the innovation pipeline, leading to the development of safer and more effective medicines. nih.gov
Q & A
Q. How is O-Benzyl Posaconazole-d4 utilized in the development and validation of analytical methods for antifungal compounds?
this compound serves as a deuterium-labeled internal standard in liquid chromatography-mass spectrometry (LC-MS) to quantify posaconazole in biological matrices. Its near-identical chemical properties to the non-deuterated form, coupled with a distinct mass shift (+4 Da), enable precise correction for matrix effects and ionization efficiency during method validation. Researchers should spike known concentrations into serum or plasma samples, followed by protein precipitation (e.g., with acetonitrile) and LC-MS analysis using ammonium acetate-methanol mobile phases .
Q. What characterization techniques ensure the structural integrity and purity of this compound during synthesis?
Structural verification requires nuclear magnetic resonance (NMR) to confirm deuterium placement and benzyl group substitution. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., CHDFNO, MW 704.802 g/mol). Purity is assessed via reverse-phase HPLC with pharmacopeial reference standards (e.g., USP/EP), ensuring >98% chromatographic purity. Stability under ambient storage should also be confirmed via accelerated degradation studies .
Advanced Research Questions
Q. How can researchers design experiments to investigate the cocrystallization of this compound to enhance its physicochemical properties?
Cocrystallization studies using supercritical CO as a gas antisolvent (GA) can improve solubility and bioavailability. A Design of Experiments (DoE) approach optimizes parameters such as pressure, temperature, and coformer ratios (e.g., carboxylic acids). Characterization involves powder X-ray diffraction (PXRD) for crystal structure analysis and dissolution testing in biorelevant media (e.g., FaSSIF) to compare solubility profiles with the parent compound .
Q. What methodologies are recommended for tracking the metabolic pathways of this compound in in vitro models?
Deuterium labeling enables tracing via LC-HRMS in hepatocyte or microsomal incubations. After incubating with liver microsomes and NADPH, extract metabolites using solid-phase extraction (SPE) and analyze isotopic patterns to distinguish endogenous compounds. Combine with high-resolution tandem MS (HRMS/MS) to identify hydroxylated or glucuronidated metabolites. Use deuterium kinetic isotope effects (KIEs) to assess enzymatic selectivity .
Q. How should stability studies be designed to assess this compound under various stress conditions?
Conduct forced degradation studies under ICH guidelines:
- Thermal stress : 40–80°C for 1–4 weeks.
- Photolysis : Expose to UV (320–400 nm) and visible light.
- Hydrolysis : Test in acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral buffers. Analyze degradation products via stability-indicating HPLC methods with photodiode array (PDA) detection. Compare degradation kinetics with non-deuterated posaconazole to assess isotopic effects on stability .
Methodological Considerations
- Data Contradictions : Discrepancies in deuterium labeling efficiency (e.g., incomplete deuteration at the benzyl position) may arise during synthesis. Validate via H-NMR and adjust reaction conditions (e.g., catalyst loading) .
- Advanced Analytical Techniques : Use cryoprobe-enhanced NMR for low-concentration samples and ion-mobility MS to resolve co-eluting metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
